REACTION_CXSMILES
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[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].CCN=C=NCCCN(C)C.C(N(C(C)C)CC)(C)C.[Br:28][C:29]1[CH:30]=[CH:31][C:32]2=[C:33]([CH:50]=1)[N:34]=[C:35]([NH:42][C:43]([O:45][C:46]([CH3:49])([CH3:48])[CH3:47])=[O:44])[CH2:36][C:37]([C:39](O)=[O:40])=[CH:38]2.C1C=CC2N(O)N=NC=2C=1>C(Cl)Cl.CCOCC>[Br:28][C:29]1[CH:30]=[CH:31][C:32]2=[C:33]([CH:50]=1)[N:34]=[C:35]([NH:42][C:43](=[O:44])[O:45][C:46]([CH3:47])([CH3:49])[CH3:48])[CH2:36][C:37]([C:39](=[O:40])[N:4]([CH2:5][CH2:6][CH3:7])[CH2:1][CH2:2][CH3:3])=[CH:38]2
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Name
|
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Quantity
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2.16 mL
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Type
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reactant
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Smiles
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C(CC)NCCC
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Name
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|
Quantity
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3.02 g
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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Quantity
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2.97 mL
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Type
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reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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BrC=1C=CC\2=C(\N=C(/C\C(=C2)\C(=O)O)\NC(=O)OC(C)(C)C)C1
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Name
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Quantity
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2.13 g
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Type
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reactant
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Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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-15 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred for 40 min at −15° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintaining the reaction temperature between −15 to −12° C
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Type
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TEMPERATURE
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Details
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The resulting mixture was warmed to room temperature
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Type
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STIRRING
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Details
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stirred for 19 h
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Duration
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19 h
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Type
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ADDITION
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Details
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The reaction mixture was poured onto water (50 mL)
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with CH2Cl2 (50 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with sat'd aq NH4Cl (75 mL)
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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The sat'd aq NH4Cl solution was extracted with CH2Cl2 (50 mL) again
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Type
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WASH
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Details
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The combined organic layers were washed with sat'd aq NaHCO3 (2×75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
to give the crude material that
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Type
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WAIT
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Details
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kept in the freezer for 16 h
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Duration
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16 h
|
Type
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FILTRATION
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Details
|
The precipitates were filtered off
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
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BrC=1C=CC\2=C(\N=C(/C\C(=C2)\C(N(CCC)CCC)=O)\NC(OC(C)(C)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.64 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |